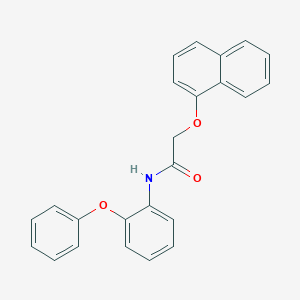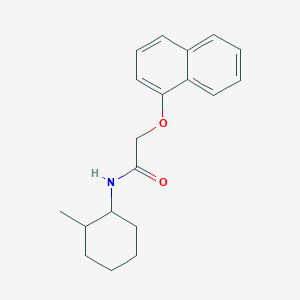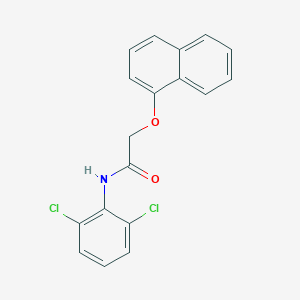
5-Bromo-2-naphthyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-naphthyl 2-methylbenzoate is a chemical compound that is widely used in scientific research. It is a crystalline powder that is soluble in organic solvents and has a molecular weight of 347.28 g/mol. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-naphthyl 2-methylbenzoate is based on its ability to bind to specific biological molecules and emit fluorescence upon excitation with light. The compound has a high affinity for certain amino acids and nucleotides, which allows it to selectively label these molecules in biological samples.
Biochemical and Physiological Effects:
5-Bromo-2-naphthyl 2-methylbenzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes, making it an ideal tool for studying biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Bromo-2-naphthyl 2-methylbenzoate in lab experiments include its high sensitivity, selectivity, and ease of use. It is also relatively inexpensive and readily available. However, the compound has some limitations, including its limited solubility in water and its tendency to form aggregates in solution, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the use of 5-Bromo-2-naphthyl 2-methylbenzoate in scientific research. One area of interest is the development of new fluorescent probes based on this compound for the detection of other biological molecules. Another direction is the use of 5-Bromo-2-naphthyl 2-methylbenzoate in the development of new diagnostic tools for diseases such as cancer and infectious diseases. Additionally, the compound could be used in the development of new therapeutic agents based on its ability to selectively target specific biological molecules.
Synthesemethoden
The synthesis of 5-Bromo-2-naphthyl 2-methylbenzoate can be achieved through a reaction between 5-bromo-2-naphthol and 2-methylbenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions and yields the desired product as a white to yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-naphthyl 2-methylbenzoate has been extensively used in scientific research as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. It is also used as a labeling agent in immunoassays and as a tool for studying enzyme kinetics.
Eigenschaften
Molekularformel |
C18H13BrO2 |
|---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
(5-bromonaphthalen-2-yl) 2-methylbenzoate |
InChI |
InChI=1S/C18H13BrO2/c1-12-5-2-3-7-15(12)18(20)21-14-9-10-16-13(11-14)6-4-8-17(16)19/h2-11H,1H3 |
InChI-Schlüssel |
LGOBCRORBFBKBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




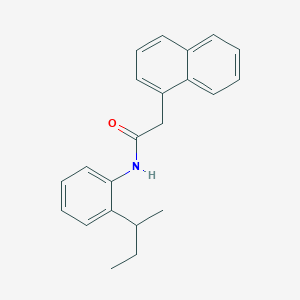

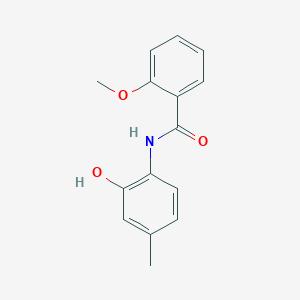
![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
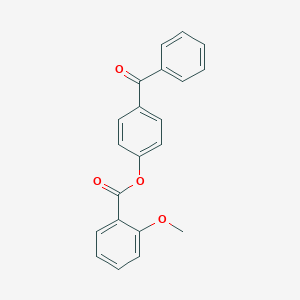
![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)

